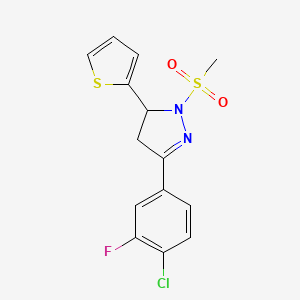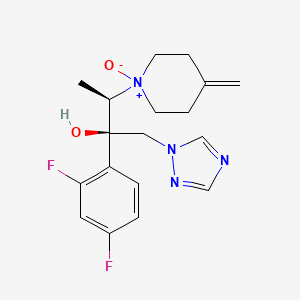
Efinaconazole-N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Efinaconazole-N-oxide is a derivative of efinaconazole, a triazole antifungal agent. Efinaconazole is primarily used to treat onychomycosis, a fungal infection of the nails. The N-oxide form of efinaconazole is of interest due to its potential enhanced antifungal properties and stability under various conditions .
Mechanism of Action
Target of Action
Efinaconazole-N-oxide primarily targets the fungal lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key constituent of fungal cell membranes .
Mode of Action
This compound, being an azole antifungal, inhibits the activity of fungal lanosterol 14α-demethylase . This inhibition disrupts the biosynthesis of ergosterol, leading to a deficiency of ergosterol in the fungal cell membranes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14α-demethylase, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a buildup of 14α-methyl sterols and a depletion of ergosterol, causing detrimental effects on the fungal cell membrane .
Pharmacokinetics
The pharmacokinetics of this compound involve a relatively stable concentration-time profile, with minor fluctuations during the 24-hour dosing interval . The half-life elimination is approximately 29.9 hours .
Result of Action
The inhibition of ergosterol biosynthesis by this compound leads to the accumulation of 14α-methyl sterols in the fungal cell membrane . This alters the normal composition and function of the membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, fungal cell death .
Action Environment
This compound is prone to oxidation when exposed to a 3% aqueous medium of hydrogen peroxide solution . It remains stable under various other stress conditions such as hydrolysis (acid and alkaline), photolysis, and temperature for a longer period . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as oxidative conditions .
Biochemical Analysis
Biochemical Properties
Efinaconazole-N-oxide, like its parent compound Efinaconazole, is an azole antifungal . It inhibits fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes . This interaction disrupts the production of ergosterol, a crucial component of fungal cell membranes, thereby inhibiting the growth and proliferation of the fungus .
Cellular Effects
This compound, similar to Efinaconazole, has been shown to have significant effects on various types of cells, particularly those infected with fungi. It inhibits the growth of planktonic T. rubrum cells, a common cause of onychomycosis . Furthermore, it has been observed to cause severe damage to established biofilms of T. rubrum, resulting in the collapse of hyphal cell walls and a reduction in the density, extracellular matrix, and thickness of the biofilms .
Molecular Mechanism
The primary mechanism of action of this compound is the inhibition of fungal lanosterol 14α-demethylase . This enzyme is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to alterations in the fungal cell membrane that inhibit the growth and proliferation of the fungus .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects on the growth of fungi. For instance, it has been found to inhibit the in vitro growth of T. rubrum cells over time
Dosage Effects in Animal Models
In a study using a guinea pig model of tinea unguium, Efinaconazole demonstrated significant efficacy against the infection .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Efinaconazole. Efinaconazole is known to inhibit the enzyme lanosterol 14α-demethylase, which plays a crucial role in the biosynthesis of ergosterol
Subcellular Localization
Given its biochemical properties and its similarity to Efinaconazole, it is likely to be found in locations within the cell where it can interact with its target enzyme, lanosterol 14α-demethylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Efinaconazole-N-oxide involves the oxidation of efinaconazole. One common method is the use of hydrogen peroxide in an aqueous medium. The reaction is typically carried out at room temperature, and the product is purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Efinaconazole-N-oxide undergoes various chemical reactions, including:
Reduction: It can be reduced back to efinaconazole under specific conditions using reducing agents like sodium borohydride.
Substitution: The N-oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Various degradation products.
Reduction: Efinaconazole.
Substitution: Derivatives with different functional groups replacing the N-oxide group.
Scientific Research Applications
Efinaconazole-N-oxide has several scientific research applications:
Comparison with Similar Compounds
Efinaconazole: The parent compound, used widely for treating onychomycosis.
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Terbinafine: An allylamine antifungal agent used for similar indications but with a different mechanism of action.
Uniqueness: Efinaconazole-N-oxide is unique due to its enhanced stability and potential for improved antifungal activity compared to efinaconazole. Its N-oxide group provides additional sites for chemical modification, making it a versatile compound for further research and development .
Properties
IUPAC Name |
(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidene-1-oxidopiperidin-1-ium-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O2/c1-13-5-7-24(26,8-6-13)14(2)18(25,10-23-12-21-11-22-23)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARBKVDEPDEZCY-RDTXWAMCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)[N+]3(CCC(=C)CC3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)[N+]3(CCC(=C)CC3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
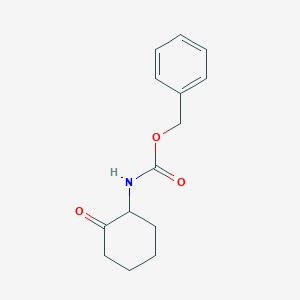
![(2E)-3-(furan-3-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2955837.png)
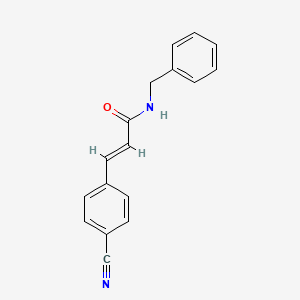
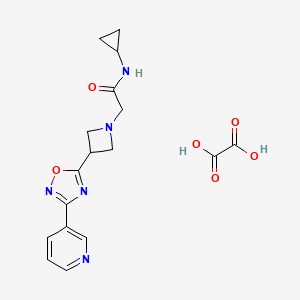
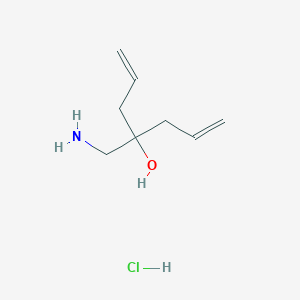
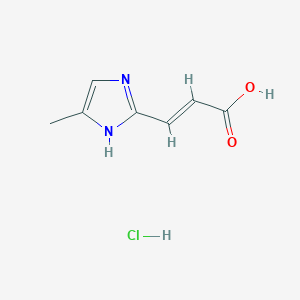
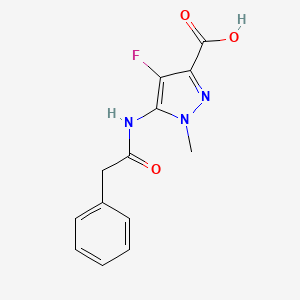
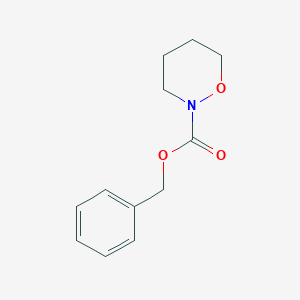
![N-[(2-Chlorophenyl)-cyanomethyl]-1-methylsulfonylcyclobutane-1-carboxamide](/img/structure/B2955844.png)
![3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2955845.png)
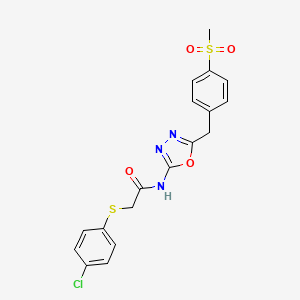
![N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2955848.png)
